molecular formula C13H14N4O3S B6670117 N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]thiadiazole-5-carboxamide

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]thiadiazole-5-carboxamide

Cat. No.: B6670117
M. Wt: 306.34 g/mol
InChI Key: ANPKWQPKMXFKOH-JOYOIKCWSA-N
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Description

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]thiadiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiadiazole ring, a methoxypyridine moiety, and an oxolane ring, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-19-11-3-2-8(6-14-11)12-9(4-5-20-12)16-13(18)10-7-15-17-21-10/h2-3,6-7,9,12H,4-5H2,1H3,(H,16,18)/t9-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPKWQPKMXFKOH-JOYOIKCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2C(CCO2)NC(=O)C3=CN=NS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=C(C=C1)[C@@H]2[C@H](CCO2)NC(=O)C3=CN=NS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

    Introduction of the Methoxypyridine Moiety: This step involves the coupling of the thiadiazole intermediate with a methoxypyridine derivative, often using palladium-catalyzed cross-coupling reactions.

    Construction of the Oxolane Ring: The final step involves the formation of the oxolane ring through intramolecular cyclization, which can be facilitated by using strong bases or acidic catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent systems to maximize efficiency.

    Use of Catalysts: Employing catalysts to accelerate reaction rates and improve selectivity.

    Purification Techniques: Utilizing advanced purification methods such as chromatography and crystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]thiadiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.

    Affect Gene Expression: Influence the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]thiadiazole-5-carboxamide: shares similarities with other thiadiazole derivatives and pyridine-containing compounds.

    Thiadiazole Derivatives: Compounds with similar thiadiazole rings, such as 2-amino-1,3,4-thiadiazole.

    Pyridine Derivatives: Compounds with methoxypyridine moieties, such as 6-methoxypyridine-3-carboxylic acid.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

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